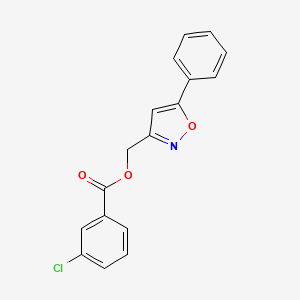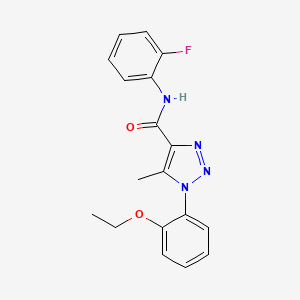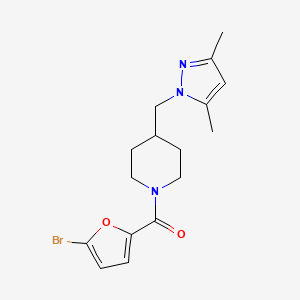
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom on the furan ring, which could act as a site for nucleophilic aromatic substitution reactions. The pyrazole and piperidine rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom may increase the compound’s density and boiling point compared to similar compounds without a halogen atom . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, sharing a similar structural motif with the queried compound, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations were identified, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for CB1 receptor interaction, proposing the importance of certain structural features in conferring antagonist activity (J. Shim et al., 2002).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, incorporating elements of the queried compound’s structure, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity. This underscores the potential of such structures in developing new therapeutic agents (H. Hafez et al., 2016).
Antibacterial and Antioxidant Activities
Compounds containing pyrazole moieties, related to the queried structure, were synthesized and shown to possess moderate antibacterial and antioxidant activities. Through DFT and molecular docking analyses, these activities were further explored, indicating potential applications in addressing bacterial infections and oxidative stress (Golea Lynda, 2021).
Synthesis of Hydrogenated Carbazoles
Research involving the bromination and subsequent reactions of anilines related to the queried compound led to the synthesis of partially hydrogenated carbazoles. These compounds, through their unique structural features, could serve as intermediates in the development of novel pharmacophores or materials with specific electronic properties (R. Gataullin et al., 2007).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, similar to aspects of the queried compound, revealed interesting molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. Such investigations provide insights into intermolecular interactions, electronic properties, and potential applications in designing compounds with desired physical or biological properties (Ihab Shawish et al., 2021).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-11-9-12(2)20(18-11)10-13-5-7-19(8-6-13)16(21)14-3-4-15(17)22-14/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCFAHEIAXMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)
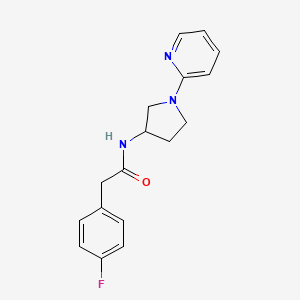
![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)
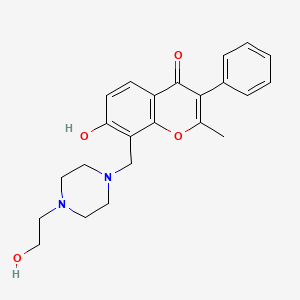
methanone oxime](/img/structure/B2959736.png)
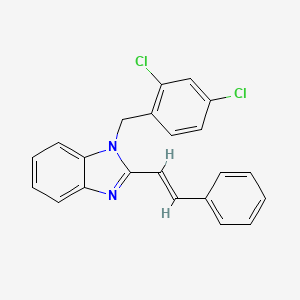
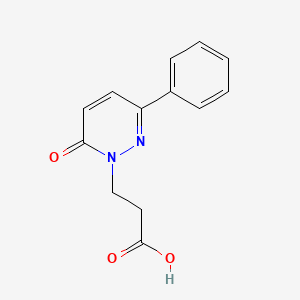
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)
